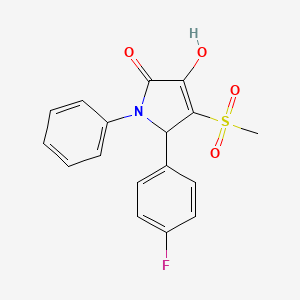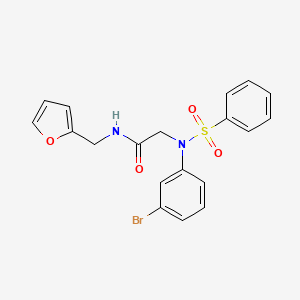
2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide
Overview
Description
2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic compound It is characterized by the presence of dichloro, methylsulfonyl, and dimethoxyphenyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Aniline Derivative: The starting material, 3,5-dichloroaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 3,5-dichloro-N-methylsulfonylaniline.
Acylation Reaction: The resulting aniline derivative is then acylated with 2,5-dimethoxyphenylacetyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.
Substitution: The dichloro groups are susceptible to nucleophilic substitution reactions, potentially leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced derivatives.
Substitution: Various substituted anilines or acetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a drug candidate for various therapeutic areas.
Industry: Use in the development of new materials or as a specialty chemical.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dichloroanilino)-N-(2,5-dimethoxyphenyl)acetamide
- 2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide
Uniqueness
The presence of both dichloro and methylsulfonyl groups in the aniline moiety, combined with the dimethoxyphenyl group, may confer unique chemical and biological properties to 2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O5S/c1-25-14-4-5-16(26-2)15(9-14)20-17(22)10-21(27(3,23)24)13-7-11(18)6-12(19)8-13/h4-9H,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCXUJGELHCJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-2-[(2-iodobenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B3588513.png)

![2-amino-N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]benzamide](/img/structure/B3588521.png)
![ethyl 1,2-dimethyl-5-[(3-phenylprop-2-ynoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B3588533.png)
![(5E)-2-amino-5-[(2-chlorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B3588539.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3588545.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3588553.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3588568.png)
![(5Z)-2-imino-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B3588574.png)
![N-(2-furylmethyl)-2-{4-[(3-oxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B3588579.png)

![N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3588582.png)
![2-imino-5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B3588597.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B3588611.png)
